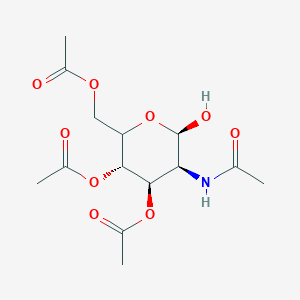

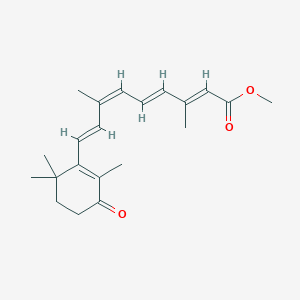

2-(乙酰氨基)-2-脱氧-D-吡喃葡萄糖 3,4,6-三乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of this compound involves sophisticated organic reactions, aiming to introduce acetyl and acetylamino groups at strategic positions on the glucopyranose molecule. Studies have demonstrated various synthesis routes, including the formation of tetra-O-acetyl derivatives and the specific introduction of the acetylamino group, exemplified by works on related glucopyranose derivatives (Llewellyn & Williams, 1973) and the synthesis involving di-N-acetylchitobiose (Shaban & Jeanloz, 1971).

Molecular Structure Analysis

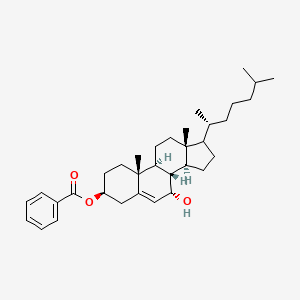

The molecular structure of 2-(Acetylamino)-2-deoxy-D-glucopyranose 3,4,6-Triacetate has been elucidated through various spectroscopic methods, including high-resolution mass spectrometry, which provides insight into its fragmentation pathways and structural integrity (Dougherty et al., 1973).

Chemical Reactions and Properties

This compound participates in a plethora of chemical reactions, highlighting its reactivity and functional group transformations. Notably, its role in glycosylation reactions, as evidenced by the formation of specific glycosidic linkages and derivatives, showcases its utility in synthesizing complex glycostructures (Pavliak & Kováč, 1991).

Physical Properties Analysis

The physical properties of 2-(Acetylamino)-2-deoxy-D-glucopyranose 3,4,6-Triacetate, including its melting points, solubility, and crystalline structure, are crucial for its handling and application in research settings. Studies like the work of Lemieux & Huber (1953) provide valuable data on these aspects, facilitating its use in various scientific endeavors (Lemieux & Huber, 1953).

科学研究应用

衍生化的 D-葡聚糖

D-葡聚糖,包括衍生形式,如 2-(乙酰氨基)-2-脱氧-D-吡喃葡萄糖 3,4,6-三乙酸酯,由于其技术特性和生物活性,在化学和制药工业中引起了极大的兴趣。乙酰化等化学修饰增强了它们的溶解性,这可能会改变它们的生物功能,如抗氧化和抗凝血。文献表明,化学修饰的 d-葡聚糖表现出有效的生物活性,包括抗凝血、抗肿瘤、抗氧化和抗病毒特性。这些发现强调了化学修饰的葡聚糖在生物技术以及预防和治疗各种人类疾病和临床并发症中的潜力 (Kagimura 等,2015)。

环糊精及其衍生物

环糊精是一种环状寡糖,其结构与 2-(乙酰氨基)-2-脱氧-D-吡喃葡萄糖 3,4,6-三乙酸酯相似,因其广泛的应用而备受关注。它们以形成主客体包合物的能力而闻名,在制药、药物递送系统、化妆品、食品和营养、纺织和化工行业中得到了广泛的应用。环糊精及其衍生物的多功能性突出了它们解决当今世界许多科学挑战的潜力 (Sharma & Baldi,2016)。

未来方向

属性

IUPAC Name |

[(3S,4R,5S,6R)-5-acetamido-3,4-diacetyloxy-6-hydroxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO9/c1-6(16)15-11-13(23-9(4)19)12(22-8(3)18)10(24-14(11)20)5-21-7(2)17/h10-14,20H,5H2,1-4H3,(H,15,16)/t10?,11-,12+,13+,14+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUQNDNAQVPCTFV-ZPJPVDRXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1[C@H]([C@@H](C(O[C@H]1O)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 46779904 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(7aR,10aS)-5-(Methoxy-d3)-3,4,7a,10a-tetrahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione](/img/structure/B1140975.png)

![(7aR,10aS)-5-(Methoxy-d3)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione](/img/structure/B1140976.png)

![S-Adenosyl-L-[methyl-3H]methionine](/img/structure/B1140978.png)

![4-[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B1140989.png)